tert-Butyl (2-amino-6-chlorophenyl)carbamate

Catalog No.
S993841
CAS No.
954239-00-0
M.F
C11H15ClN2O2
M. Wt
242.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-amino-6-chlorophenyl)carbamate

CAS Number

954239-00-0

Product Name

tert-Butyl (2-amino-6-chlorophenyl)carbamate

IUPAC Name

tert-butyl N-(2-amino-6-chlorophenyl)carbamate

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7 g/mol

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)

InChI Key

KSGVVXXGQWWCOV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)N

Tert-Butyl (2-amino-6-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of approximately 242.70 g/mol. It features a tert-butyl group attached to a carbamate functional group, which is further linked to a 2-amino-6-chlorophenyl moiety. This structure imparts unique properties that make it of interest in various fields, particularly in medicinal chemistry and agrochemicals. The compound is characterized by its stability and solubility in organic solvents, making it suitable for laboratory applications .

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbonic acid derivatives.
  • Transesterification: It can react with alcohols to form different esters, which may be useful in synthesizing derivatives with altered biological activity.
  • Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles, allowing for the introduction of different functional groups .

The biological activity of tert-Butyl (2-amino-6-chlorophenyl)carbamate has been explored primarily in relation to its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Some derivatives of carbamates have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Research indicates potential cytotoxic effects against certain cancer cell lines, although further studies are required to confirm these findings.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug design .

Several synthetic routes have been developed for the preparation of tert-Butyl (2-amino-6-chlorophenyl)carbamate:

  • Direct Carbamation:
    • Reacting 2-amino-6-chlorophenol with tert-butyl isocyanate under controlled conditions to yield the desired carbamate.
  • Amination Reaction:
    • Starting from 6-chloro-2-nitrophenol, reduction followed by amination using tert-butyl carbamate leads to the formation of the target compound.
  • Alternative Methods:
    • Utilizing coupling reactions between appropriate amines and activated carbonates or isocyanates can also yield this compound efficiently .

Tert-Butyl (2-amino-6-chlorophenyl)carbamate finds applications in several areas:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug formulation.
  • Agricultural Chemicals: The compound may serve as a building block for developing herbicides or pesticides due to its biological activity.
  • Chemical Research: It is used as an intermediate in synthetic organic chemistry for various research applications .

Interaction studies involving tert-Butyl (2-amino-6-chlorophenyl)carbamate focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action and potential therapeutic uses. Key findings include:

  • Binding Studies: Investigations into how the compound interacts with specific proteins or enzymes can reveal insights into its mode of action.
  • Synergistic Effects: Combining this compound with other agents may enhance its efficacy, particularly in antimicrobial or anticancer applications .

Tert-Butyl (2-amino-6-chlorophenyl)carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tert-butyl (2-amino-3-chlorophenyl)carbamateC11H15ClN2O2Similar structure but different chlorine position
Tert-butyl (2-amino-4-chlorophenyl)carbamateC11H15ClN2O2Different biological activity profile
Tert-butyl N-(2-amino-6-chlorobenzyl)carbamateC12H17ClN2O2Contains an additional benzyl group

The unique positioning of the amino and chlorine groups in tert-butyl (2-amino-6-chlorophenyl)carbamate contributes to its distinct biological properties and potential applications compared to these similar compounds .

XLogP3

2.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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